molecular formula C47H70O15 B1240214 Pectenotoxin 4 CAS No. 97560-26-4

Pectenotoxin 4

Número de catálogo: B1240214
Número CAS: 97560-26-4
Peso molecular: 875 g/mol
Clave InChI: KJWMGLBVDNMNQW-GIUXHGRCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pectenotoxin 4 is a natural product found in Mizuhopecten yessoensis with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Pectenotoxin 4 is characterized by its complex polyether structure, which contributes to its biological activity. The synthesis of PTX4 has been challenging, with limited successful total syntheses reported in the literature. Research indicates that only one total synthesis of PTX4 has been completed to date, underscoring the compound's complexity and the difficulties inherent in its chemical manipulation .

Environmental Monitoring

This compound's role as a marine biotoxin necessitates its inclusion in environmental monitoring programs aimed at assessing shellfish safety. Regular testing for pectenotoxins in marine environments helps mitigate risks associated with DSP outbreaks. For instance, New Zealand's Ministry for Primary Industries conducts routine assessments to ensure that bivalve mollusks do not exceed established toxin limits .

Potential Therapeutic Applications

Emerging research suggests that components of the pectenotoxin family may possess bioactive properties beyond their toxic effects. Investigations into the pharmacological potential of pectenotoxins are ongoing, with some studies exploring their interactions with cellular pathways and potential applications in cancer therapy or other medical fields . However, further research is required to elucidate these properties fully.

Case Studies and Data Tables

Table 1: Comparison of Pectenotoxin Profiles

Sample TypeMajor Pectenotoxins DetectedPercentage (%)
Dinophysis acutaPectenotoxin-292.2
New Zealand ScallopsPectenotoxin-2 Seco Acid70+
7-epi-Pectenotoxin-2 Seco AcidSignificant

This table summarizes findings from studies comparing pectenotoxin profiles between different marine species. Notably, scallops exhibit a capacity to convert more toxic forms into less harmful seco acids, suggesting a potential detoxification mechanism .

Análisis De Reacciones Químicas

Macrolactonization and Spiroketal Formation

The total synthesis of PTX-4 by Evans et al. highlights macrolactonization as a critical step to stabilize the thermodynamically labile AB spiroketal system . Key features include:

  • Retrosynthetic disconnections : Macrolactonization was prioritized to minimize epimerization of the spiroketal during handling.

  • Forward synthesis : Precursor 1 underwent oxidation at C14 and C36, followed by macrolactonization and global deprotection to yield PTX-4 (Scheme 1) .

  • Spiroketal stability : The AB spiroketal in PTX-4 is destabilized in macrocyclic form compared to acyclic precursors, necessitating late-stage formation .

Table 1: Key Reactions in Evans’ Synthesis

StepSubstrateConditionsOutcomeYieldReference
MacrolactonizationLinear precursorYamaguchi conditionsMacrocycle formation45–60%
Spiroketal formationAcyclic diolAcid catalysis (PPTS)AB spiroketal assembly75%

Catalytic Oxidative Cyclization for E/F Rings

The EFG ring system was synthesized using transition-metal catalysis to control stereoselectivity :

  • Cobalt vs. osmium catalysis :

    • Cobalt(II) : Promoted trans-selective THF ring formation (E-ring).

    • Osmium(VIII) : Enabled cis-selective F-ring cyclization (Table 2) .

Table 2: Catalytic Methods for E/F Ring Synthesis

CatalystSubstrateConditionsSelectivityYieldReference
Co(salen)Diol precursorO₂, CH₃CN, 0°Ctrans68%
OsO₄/NMOEpoxidet-BuOH/H₂O, 25°Ccis72%

Functionalization of the D-Ring Bicyclic Ketal

The D-ring bicyclic ketal (C21–C25) was constructed via a modified Julia reaction to unite EF and G-ring fragments :

  • Julia–Kocienski coupling : Sulfone 2 and aldehyde 5 were coupled under basic conditions (NaHMDS) to form the C30–C31 bond, enabling fragment union .

Oxidation State Manipulations

Critical oxidation steps in PTX-4 synthesis include:

  • C14 and C36 oxidation : Utilized Dess–Martin periodinane (DMP) or Swern conditions to install ketones post-macrolactonization .

  • C7 epimerization : Controlled via thermodynamic equilibration during global deprotection .

Stability and Hydrolysis

Unlike PTX-2, PTX-4’s macrocyclic lactone resists enzymatic hydrolysis to seco acid derivatives, enhancing its stability .

  • In vitro studies : PTX-4 remained intact in hepatocyte assays, whereas PTX-2 underwent rapid oxidation .

Comparison of Synthetic Routes

Table 3: Key Strategies in PTX-4 Synthesis

ApproachKey FeaturesReferences
Evans’ total synthesisMacrolactonization, Julia coupling
Spirodiepoxide routeDMDO-mediated C-ring formation
Catalytic cyclizationCo/Os-dependent E/F ring selectivity

Propiedades

Número CAS

97560-26-4

Fórmula molecular

C47H70O15

Peso molecular

875 g/mol

Nombre IUPAC

(2R,5R,7R,8E,10E,12R,14S,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione

InChI

InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34?,35+,36+,37-,38-,39+,40-,42+,43+,44+,45?,46?,47+/m0/s1

Clave InChI

KJWMGLBVDNMNQW-GIUXHGRCSA-N

SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O

SMILES isomérico

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2CC3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O

SMILES canónico

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O

Sinónimos

pectenotoxin 4
pectenotoxin-4
PTX4

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pectenotoxin 4
Reactant of Route 2
Pectenotoxin 4
Reactant of Route 3
Pectenotoxin 4
Reactant of Route 4
Pectenotoxin 4
Reactant of Route 5
Pectenotoxin 4
Reactant of Route 6
Pectenotoxin 4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.